Ornipressin

Overview

Description

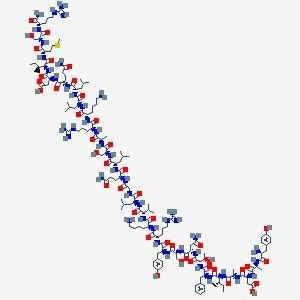

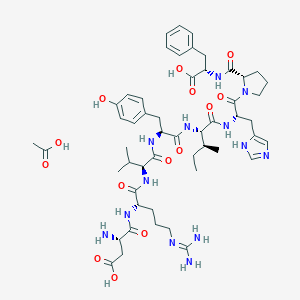

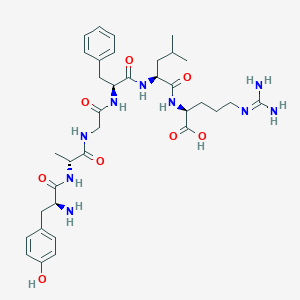

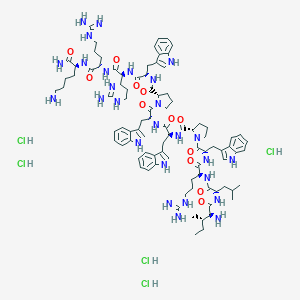

Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .

Synthesis Analysis

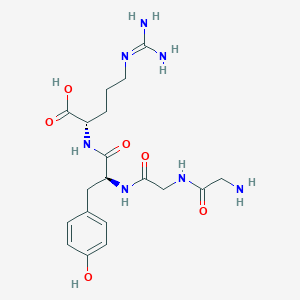

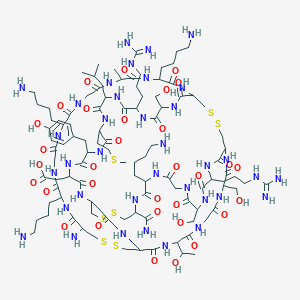

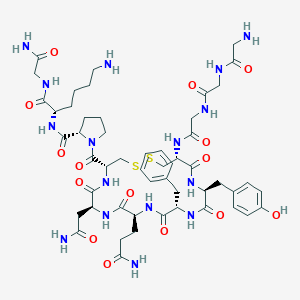

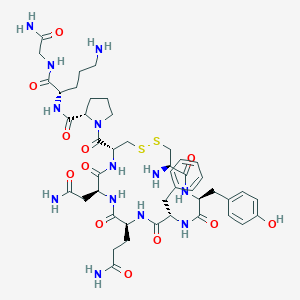

Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .Molecular Structure Analysis

The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .Scientific Research Applications

- Ornipressin, also known as Arginine Vasopressin (AVP), is used in the treatment of septic shock and other vasodilatory states . It’s a natural hormone with powerful vasoconstrictive effects and is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .

- In septic shock, AVP is used as a second-line vasopressor, added to norepinephrine . The use of AVP in septic shock is based on AVP deficiency present in septic shock and as a multimodal strategy for the sparing of catecholamines .

- Ornipressin, a nonselective agonist of V1 vasopressin receptors, has been used to reverse hepatorenal syndrome . It possibly works by reversing the extreme splanchnic arterial vasodilation that occurs in these patients, effectively increasing arterial blood volume .

- However, the review showed that terlipressin has a significantly higher reversal rate of Hepatorenal Syndrome than other treatments .

- Ornipressin has been used along with tranexamic acid during open myomectomy . However, the study concluded that Ornipressin administered along with tranexamic acid is not beneficial for blood loss reduction at open myomectomy .

- Ornipressin, also known as Arginine Vasopressin (AVP), plays a key role in the treatment of Diabetes Insipidus . AVP is a non-catecholamine hormone produced in the hypothalamus and released into the circulation through the posterior pituitary gland .

- After the identification of the molecule, its potent antidiuretic effects and its benefits in diabetes insipidus (DI) led it to be renamed as antidiuretic hormone (ADH) .

- Ornipressin has been used to minimize blood loss in gastrointestinal bleeding . However, there is no evidence for the use of intravenous terlipressin in patients presenting with acute, severe upper GI bleeds unless they have endoscopic evidence of varices or a high clinical index of suspicion is met .

- Ornipressin, also known as Arginine Vasopressin (AVP), has been used in the treatment of vasodilatory shock . It’s a natural hormone with powerful vasoconstrictive effects and is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .

- Until about 30 years ago, AVP was employed to manage polyuria in patients with DI and minimize blood loss in gastrointestinal bleeding. It was not until the early 1990s that its clinical vasopressor effect began to be used, establishing the drug as potentially useful in the treatment of vasodilatory shock .

Sepsis and Other Shock States

Hepatorenal Syndrome

Open Myomectomy

Diabetes Insipidus

Gastrointestinal Bleeding

Vasodilatory Shock

- Recently, there have been discussions about the potential use of AVP analogues, including ornipressin, in the treatment of SARS-CoV-2 . However, these are still under investigation and not yet established treatments .

- Ornipressin’s vasoconstrictor effects are due to the activation of V1a receptors . It also activates V2 and V1b as well as oxytocin receptors, thereby promoting anti-diuresis and exerting procoagulant activity .

Treatment of SARS-CoV-2

Vasoconstrictor Effects

Management of Polyuria in Patients with DI

- AVP was used to minimize blood loss in gastrointestinal bleeding . However, there is no evidence for the use of intravenous terlipressin in patients presenting with acute, severe upper GI bleeds unless they have endoscopic evidence of varices or a high clinical index of suspicion is met .

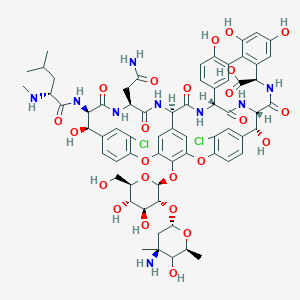

- Terlipressin, a long-acting AVP analogue, is a drug recommended in the treatment of varicose bleeding in patients with liver cirrhosis .

- Lypressin, a natural peptide counterpart found in animals, is successfully applied as a therapeutic agent in the treatment of diabetes insipidus .

- Vasopressin is a natural hormone with powerful vasoconstrictive effects and is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis . It is used in septic shock and other vasodilatory states . The Surviving Sepsis Campaign guidelines recommend vasopressin as a second-line vasopressor, added to norepinephrine .

- Recently published results discuss diverse applications of AVP analogues in medicinal practice, including potential lypressin, terlipressin, and ornipressin in the treatment of SARS-CoV-2 .

Vasopressin in Sepsis and Other Shock States

Vasopressin and Its Analogues in Medicinal Practice

Vasoconstrictor Effects

Future Directions

Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.

properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNMIGOEDGHVLE-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H63N13O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021593 | |

| Record name | Ornipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1042.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ornipressin | |

CAS RN |

3397-23-7 | |

| Record name | Ornipressin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ornipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNIPRESSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

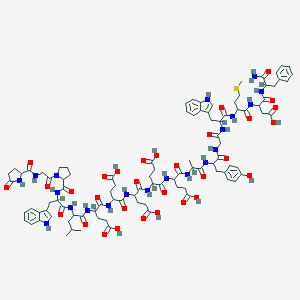

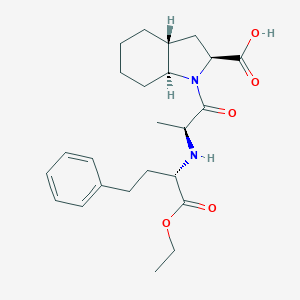

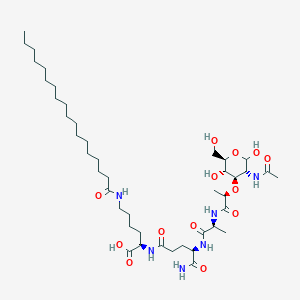

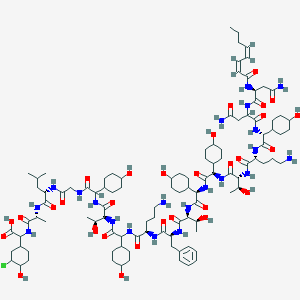

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.